molecular formula C6H5ClN2O2S B2752078 2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid CAS No. 69827-43-6

2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid

Cat. No.: B2752078
CAS No.: 69827-43-6
M. Wt: 204.63
InChI Key: ABLVRPFWYKHVSD-UHFFFAOYSA-N
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Scientific Research Applications

2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis and studies of mesoionic compounds , which are a class of non-benzenoid aromatic compounds. These compounds have interesting pharmacological properties and are often used in medicinal chemistry .

Mode of Action

Given its use in the synthesis of mesoionic compounds , it can be inferred that it may interact with its targets through the formation of complex structures, potentially altering their function.

Result of Action

Given its use in the synthesis of mesoionic compounds , it can be inferred that it may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid typically involves the reaction of 6-chloropyridazine with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid can be compared with other pyridazine-based compounds, such as:

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLVRPFWYKHVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1SCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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